Pyrazinyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinyl-L-alanine: is a chemical compound with the molecular formula C7H9N3O2 . It is an amino acid derivative where the pyrazine ring is substituted with an L-alanine moiety. This compound is of interest due to its unique structure, which combines the properties of pyrazine and alanine, making it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinyl-L-alanine typically involves the reaction of pyrazine-2-carboxylic acid with L-alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the pyrazine ring and the alanine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Pyrazinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions, leading to the formation of pyrazine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The amino and carboxyl groups of the alanine moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Pyrazine N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Chemistry: Pyrazinyl-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for understanding amino acid behavior in biological systems .
Medicine: Its structure allows for modifications that can enhance its therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Pyrazinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions, while the alanine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
L-Phenylalanine: An aromatic amino acid with a benzene ring instead of a pyrazine ring.
L-Tyrosine: Similar to L-phenylalanine but with a hydroxyl group on the benzene ring.
L-Tryptophan: Contains an indole ring, making it more complex than Pyrazinyl-L-alanine.
Uniqueness: this compound is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Unlike other aromatic amino acids, the pyrazine ring can participate in additional types of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-(pyrazin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
HHPOTEDHKHCARL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=CN=C1 |
Canonical SMILES |
CC(C(=O)O)NC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.